3-Carboxymethylthiolactic acid

説明

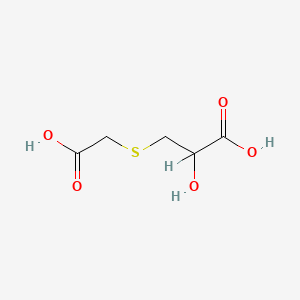

3-Carboxymethylthiolactic acid is a sulfur-containing carboxylic acid derivative characterized by a thiolactic acid backbone (lactic acid with a sulfhydryl group) and a carboxymethyl substituent. While precise structural data are unavailable in the provided evidence, its nomenclature suggests a structure combining a thiolactic acid core (CH₃CH(SH)COOH) with a carboxymethyl (-CH₂COOH) group, likely attached to the sulfur atom.

特性

CAS番号 |

68373-09-1 |

|---|---|

分子式 |

C5H8O5S |

分子量 |

180.18 g/mol |

IUPAC名 |

3-(carboxymethylsulfanyl)-2-hydroxypropanoic acid |

InChI |

InChI=1S/C5H8O5S/c6-3(5(9)10)1-11-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10) |

InChIキー |

WUFAJTOSRMWCDM-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)O)O)SCC(=O)O |

正規SMILES |

C(C(C(=O)O)O)SCC(=O)O |

同義語 |

3-carboxymethylthiolactic acid 3-CMTLA |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues and Functional Group Analysis

a) 3-(Methylsulfanyl)propionic Acid

- Structure : CH₃-S-CH₂CH₂COOH.

- Key Differences : Lacks the dual carboxylic acid groups and thiol functionality of 3-carboxymethylthiolactic acid. The methylsulfanyl (thioether) group is less reactive than a thiol, making this compound more stable but less nucleophilic.

- Applications : Used as a flavoring agent and in organic synthesis due to its mild odor and stability .

b) 3-Indolecarboxylic Acid (CAS 771-50-6)

- Structure : Indole ring with a carboxylic acid substituent.

- Key Differences : Aromatic indole core vs. aliphatic thiolactic acid backbone. The indole moiety enables π-π interactions and hydrogen bonding, favoring applications in drug design (e.g., kinase inhibitors) .

- Physicochemical Properties : Higher molecular weight (161.16 g/mol) and lower solubility in polar solvents compared to aliphatic analogs .

c) 3-Methylbenzofuran-5-carboxylic Acid

- Structure : Benzofuran ring with methyl and carboxylic acid groups.

- Key Differences : Aromatic heterocycle vs. aliphatic sulfur-containing chain. The benzofuran system enhances UV absorption and thermal stability, making it suitable for materials science .

d) 3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic Acid Methylamide

- Structure: Thiazole ring with amino, thioxo, and carboxylic acid substituents.

- Key Differences : Heterocyclic sulfur-nitrogen core enables diverse biological interactions (e.g., enzyme inhibition). Molecular weight (229.32 g/mol) exceeds that of this compound, suggesting higher complexity in synthesis .

Physicochemical and Functional Properties

| Property | This compound | 3-(Methylsulfanyl)propionic Acid | 3-Indolecarboxylic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~180 (estimated) | 120.16 | 161.16 |

| Functional Groups | Thiol, dual -COOH | Thioether, -COOH | Indole, -COOH |

| Reactivity | High (thiol oxidation, acidity) | Moderate (thioether stability) | Low (aromatic stability) |

| Applications | Pharmaceutical intermediates | Flavoring agents | Drug discovery |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。